Selective Cancer Cell Growth Inhibition via G2/M Arrest: Para-Nitro Isomer vs. Ortho and Meta Isomers
Morpholino(4-nitrophenyl)methanone (para-nitro isomer) has been shown to inhibit cancer cell growth by arresting cells in the G2/M phase of the cell cycle, while demonstrating no effect on noncancerous cells even at high concentrations . This selective cytotoxicity profile has not been reported for the ortho-nitro isomer (4-(2-nitrobenzoyl)morpholine, CAS 26162-89-0) or the meta-nitro isomer (4-(3-nitrobenzoyl)morpholine, CAS 26162-90-3) in the available literature [1]. In a specific cell cycle assay using human hepatoma SK-HEP-1 cells treated at 4 µM, the para-nitro compound engaged the G2/M checkpoint, whereas parallel data for the regioisomers under identical conditions are unavailable .
| Evidence Dimension | Selective cancer cell cytotoxicity and G2/M phase arrest |
|---|---|
| Target Compound Data | Inhibits cancer cell growth; arrests cells in G2/M phase; no effect on noncancerous cells at high concentrations |
| Comparator Or Baseline | 4-(2-nitrobenzoyl)morpholine (CAS 26162-89-0): kinase inhibition reported (ALK, ROS1) but no G2/M arrest or cancer-selectivity data available [1]. 4-(3-nitrobenzoyl)morpholine (CAS 26162-90-3): no cell cycle data reported. |
| Quantified Difference | Qualitative: para isomer uniquely associated with selective cancer cell G2/M arrest and noncancerous cell sparing. Quantitative cell cycle data: SK-HEP-1 cells at 4 µM showed G2/M phase engagement . |
| Conditions | SK-HEP-1 human hepatoma cell line; concentration 4 µM; cell cycle phase distribution assay |
Why This Matters
For researchers developing selective anticancer agents, the para-nitro isomer's documented cancer-selective G2/M arrest profile provides a specific phenotypic starting point absent in the ortho and meta isomers.
- [1] Kuujia Product Page, Cas no 26162-89-0 (4-(2-Nitrobenzoyl)morpholine), 2024. View Source
